2-Cyano-2-phenylbutanamide
Overview
Description
2-Cyano-2-phenylbutanamide is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is also known by several synonyms, including (RS)-2-Cyano-2-phenylbutyramide and Benzeneacetamide, alpha-cyano-alpha-ethyl . This compound is primarily used in research and development, particularly in the pharmaceutical industry as an impurity reference standard .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Cyano-2-phenylbutanamide can be achieved through various synthetic routes. One common method involves the cyanoacetylation of amines. This process typically involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method includes stirring the reactants without solvent and/or heat, or using a steam bath at 70°C for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is often produced in controlled laboratory settings for research purposes. The synthesis usually involves standard organic chemistry techniques and reagents to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-2-phenylbutanamide can undergo various chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the compound makes it reactive in these types of reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methyl cyanoacetate and various amines. Reaction conditions often involve room temperature or slightly elevated temperatures, with or without solvents .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reactants and conditions used. For example, condensation reactions can lead to the formation of various substituted cyanoacetamides, while substitution reactions can yield different amide derivatives.
Scientific Research Applications
2-Cyano-2-phenylbutanamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a reference standard for impurity profiling in pharmaceutical research . Additionally, it serves as a precursor in the synthesis of various biologically active compounds, including anticonvulsants and anti-epileptics . The compound’s reactivity also makes it valuable in the development of new chemical entities and drug candidates.
Mechanism of Action
The mechanism of action of 2-Cyano-2-phenylbutanamide is primarily related to its role as an intermediate in chemical reactions. The compound’s cyano and amide functional groups allow it to participate in various condensation and substitution reactions, leading to the formation of new chemical bonds and structures . These reactions often involve the activation of the cyano group, which can act as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to 2-Cyano-2-phenylbutanamide include:
- 2-Cyanoacetamide
- 2-Cyano-2-phenylacetamide
- 2-Cyano-2-phenylpropionamide
Uniqueness: What sets this compound apart from these similar compounds is its specific molecular structure, which includes an additional ethyl group on the alpha carbon. This structural difference can influence the compound’s reactivity and the types of reactions it can undergo . Additionally, its use as a reference standard in pharmaceutical research highlights its importance in ensuring the quality and purity of drug substances .
Properties
IUPAC Name |
2-cyano-2-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSRTQXCXWMMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)(C1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024185 | |
Record name | Ciobutide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80544-75-8 | |
Record name | Ciobutide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080544758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 80544-75-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ciobutide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-2-phenylbutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CIOBUTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1334R6OMW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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